
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is a chemical compound with the molecular formula C18H22O8S2. It is known for its unique structure, which includes two ethane-1,2-diylbis(oxy) groups connected to ethane-2,1-diyl groups, each bonded to a benzenesulfonate group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate typically involves the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The benzenesulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinate or thiol compounds.
Aplicaciones Científicas De Investigación
(Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dibenzenesulfonate include:
- Ethylene glycol bis(benzenesulfonate)
- Diethylene glycol bis(benzenesulfonate)
- Triethylene glycol bis(benzenesulfonate)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique chemical properties and reactivity. This makes it particularly useful in certain applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C18H22O8S2 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
2-[2-[2-(benzenesulfonyloxy)ethoxy]ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C18H22O8S2/c19-27(20,17-7-3-1-4-8-17)25-15-13-23-11-12-24-14-16-26-28(21,22)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Clave InChI |
MWVDUSNLVFUQRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


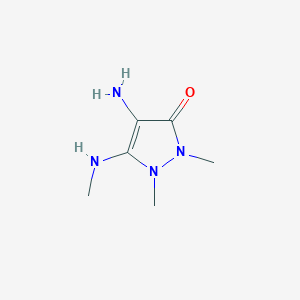
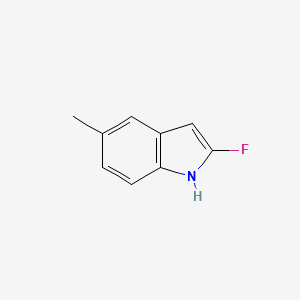
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
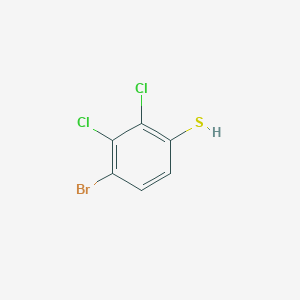
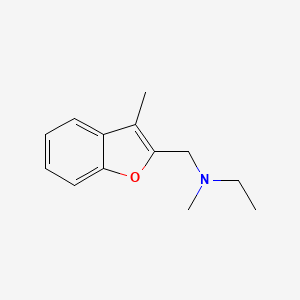


![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
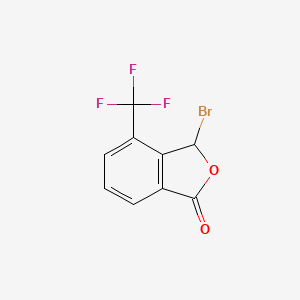

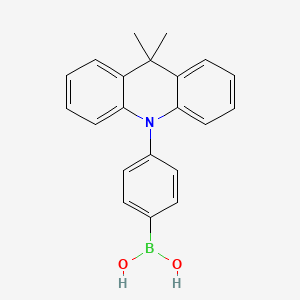
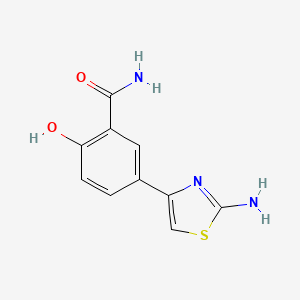
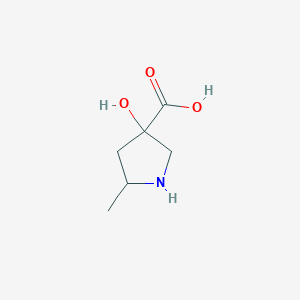
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
